N-(2-((3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)thio)hexyl)acetamide
Description
N-(2-((3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)thio)hexyl)acetamide is a synthetic compound featuring a 3,5-di-tert-butyl-4-hydroxyphenyl (DTBHP) moiety linked via a thioether bridge to a hexyl chain terminated by an acetamide group. The compound is referenced under multiple synonyms, including CID3021216 and LS-8266, and is supplied for research purposes . Its structural design suggests applications in medicinal chemistry, particularly in contexts requiring oxidative stress modulation or targeted drug delivery.
Properties
CAS No. |
88222-14-4 |
|---|---|
Molecular Formula |
C22H37NO2S |
Molecular Weight |
379.6 g/mol |
IUPAC Name |
N-[2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylhexyl]acetamide |
InChI |
InChI=1S/C22H37NO2S/c1-9-10-11-16(14-23-15(2)24)26-17-12-18(21(3,4)5)20(25)19(13-17)22(6,7)8/h12-13,16,25H,9-11,14H2,1-8H3,(H,23,24) |
InChI Key |
AWWKVKNODHZDDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CNC(=O)C)SC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)thio)hexyl)acetamide typically involves multiple steps:
Formation of the Phenolic Intermediate: The starting material, 3,5-bis(1,1-dimethylethyl)-4-hydroxybenzene, undergoes a reaction with a suitable thiol reagent to introduce the thioether linkage.
Thioether Formation: The phenolic intermediate is then reacted with a hexyl halide under basic conditions to form the thioether linkage.
Acetamide Introduction: The final step involves the reaction of the thioether intermediate with acetic anhydride or acetyl chloride to introduce the acetamide group.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Hydrolysis Reaction
The acetamide group in this compound can undergo hydrolysis under basic conditions to form the corresponding carboxylic acid and amine.
Reaction Conditions:
-
Reagents: Sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Solvents: Water or a mixture of water and an organic solvent like ethanol.
-
Temperature: Typically around 50°C to 100°C.
Oxidation Reactions
The sulfur atom in the thio linkage can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reaction Conditions:
-
Reagents: Hydrogen peroxide (H2O2), meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents.
-
Solvents: Organic solvents like dichloromethane or chloroform.
-
Temperature: Room temperature to 50°C.
Nucleophilic Substitution Reactions
The acetamide group can participate in nucleophilic substitution reactions, potentially replacing the acetyl group with other nucleophiles.
Reaction Conditions:
-
Reagents: Various nucleophiles such as amines, alcohols, or thiols.
-
Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Temperature: Room temperature to 100°C.
Data and Research Findings
Scientific Research Applications
Pharmacological Applications
1. Antioxidant Activity
One of the primary applications of N-(2-((3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)thio)hexyl)acetamide is its potential as an antioxidant. Compounds with similar structures have shown the ability to scavenge free radicals and inhibit lipid peroxidation, which is crucial for preventing oxidative stress-related diseases. Studies have indicated that the hydroxyphenyl moiety contributes to this activity by donating hydrogen atoms to free radicals .
2. Anticancer Properties
Research has demonstrated that derivatives of this compound exhibit significant anticancer activity. For instance, compounds related to this compound have shown promising results against various cancer cell lines, indicating potential for development as chemotherapeutic agents . The mechanism involves induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cancer progression.
3. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It may inhibit inflammatory mediators such as cytokines and prostaglandins, which are involved in chronic inflammatory conditions. This application is particularly relevant in the context of diseases like arthritis and cardiovascular disorders where inflammation plays a critical role .
Material Science Applications
1. Polymer Stabilization
In material science, this compound is utilized as a stabilizer in polymer formulations. Its antioxidant properties help prevent degradation of polymers under UV light and thermal stress, thereby extending their lifespan and maintaining their mechanical properties.
2. Coating Formulations
In coating technologies, the compound is incorporated into formulations to enhance durability and resistance to environmental factors. Its ability to mitigate oxidative damage makes it suitable for protective coatings used in various industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of N-(2-((3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)thio)hexyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can act as an antioxidant by scavenging free radicals, while the thioether linkage and acetamide group can modulate the compound’s binding affinity to specific proteins. These interactions can influence various cellular pathways, including oxidative stress response, inflammation, and signal transduction.
Comparison with Similar Compounds
Antioxidant Activity and Pharmacokinetics
- Succinobucol: Shares the DTBHP group with the target compound but incorporates a succinoyl ester. The ester group may contribute to rapid hydrolysis and metabolite-related toxicity.
- Irganox 1192: An industrial antioxidant with an ethylhexyl ester substituent. Its lipophilic ester group enhances stability in polymer matrices but reduces water solubility, limiting biomedical applications .
The hexyl chain may balance lipophilicity, aiding membrane permeability without excessive accumulation.
Solubility and Stability
- Boron-containing DTBHP Derivative: Exhibits solubility in DMSO, DMF, and methanol due to its planar fused-ring system and polar boron center .
- N-Cyclohexyl-2-[(4-fluorophenyl)thio]-N-phenylacetamide : The fluorine atom and aromatic thioether likely reduce polarity, favoring organic solvent solubility .
Target Compound Distinction: The acetamide group may confer moderate solubility in aqueous-organic mixtures (e.g., methanol-water), though experimental data are needed. The thioether linkage is generally stable under physiological conditions, avoiding rapid degradation.
Biological Activity
N-(2-((3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)thio)hexyl)acetamide, commonly referred to as a derivative of benzenepropanoic acid, exhibits significant biological activity that has garnered attention in various fields, including pharmacology and environmental science. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 552.7877 g/mol. It features a complex structure characterized by a thioether linkage and a hydroxyphenyl moiety, which contributes to its antioxidant properties.
| Property | Value |
|---|---|
| Molecular Formula | C34H52N2O4 |
| Molecular Weight | 552.7877 g/mol |
| CAS Registry Number | 32687-78-8 |
| IUPAC Name | This compound |
Antioxidant Properties
Research indicates that this compound exhibits strong antioxidant activity . Its structure allows it to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is particularly beneficial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
The biological activity of this compound is primarily attributed to the following mechanisms:
- Free Radical Scavenging : The hydroxy groups in the molecule can donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.
- Metal Chelation : The compound may also chelate transition metals, which can catalyze the formation of reactive oxygen species (ROS), further enhancing its protective effects .
Case Studies and Research Findings
- In Vivo Studies : A study conducted on animal models demonstrated that administration of the compound significantly reduced markers of oxidative stress and inflammation in tissues exposed to harmful agents .
- Cell Culture Experiments : In vitro assays revealed that cells treated with this compound exhibited increased viability and reduced apoptosis under oxidative stress conditions .
- Comparative Analysis : In a comparative study with other antioxidants like Vitamin E and C, this compound showed superior efficacy in scavenging free radicals and reducing lipid peroxidation levels in cultured cells .
Environmental Impact
The compound is also evaluated for its environmental safety due to its applications as an antioxidant in plastics. Assessments indicate that while it has the potential to persist in the environment, it does not accumulate significantly in organisms or pose a high risk to human health at current exposure levels .
Q & A
What are the key synthetic routes for N-(2-((3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)thio)hexyl)acetamide?
Basic Research Question
The synthesis involves sequential functionalization of the phenolic core, thioether linkage formation, and acetamide coupling. A common strategy includes:
- Step 1: Protection of the 3,5-di-tert-butyl-4-hydroxyphenol group to prevent oxidation during synthesis.
- Step 2: Thioether formation via nucleophilic substitution between a hexyl-thiol intermediate and a halogenated phenolic derivative.
- Step 3: Acetamide introduction via reaction of the terminal amine with acetyl chloride or anhydride under basic conditions.
Reference methodologies for similar N-substituted acetamides highlight the use of acetic anhydride for acetylation and inert atmospheres to prevent oxidation .
How can spectroscopic techniques characterize this compound?
Basic Research Question
A multi-technique approach is recommended:
- NMR: H and C NMR identify the tert-butyl groups (δ ~1.4 ppm for H), phenolic -OH (δ ~5.3 ppm), and acetamide carbonyl (δ ~170 ppm in C).
- Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion ([M+H] expected at m/z ~436.3) and fragmentation patterns.
- X-ray Crystallography: For crystalline derivatives, bond angles and torsional strain in the thioether linkage can be analyzed (see analogous boron-containing structures in ).
- IR: Stretching vibrations for -OH (~3200 cm), carbonyl (~1650 cm), and C-S (~600 cm) .
What strategies optimize the compound’s stability in biological assays?
Advanced Research Question
The 3,5-di-tert-butyl-4-hydroxyphenyl moiety provides steric hindrance against oxidative degradation, but the thioether linkage may introduce sensitivity to reactive oxygen species (ROS). Methodological recommendations:
- pH Control: Conduct stability studies in buffers (pH 4–9) to assess hydrolysis susceptibility.
- Antioxidant Additives: Use ascorbic acid (0.1 mM) in cell culture media to mitigate ROS-mediated degradation.
- Temperature: Store stock solutions at -80°C in anhydrous DMSO to prevent thioether oxidation .
How can discrepancies in antioxidant activity data across studies be resolved?
Advanced Research Question
Contradictory results may arise from assay interference (e.g., thioether reactivity in DPPH/ABTS assays) or cell model variability. Recommendations:
- Standardized Assays: Use multiple orthogonal assays (e.g., ORAC, FRAP) and include probucol or succinobucol as positive controls .
- Cell-Based Studies: Pre-treat cells with ROS inducers (e.g., HO) to quantify intracellular antioxidant effects.
- Thiol Reactivity Controls: Perform blank experiments with thioether-only analogs to isolate phenolic vs. sulfur-mediated activity .
What computational methods predict interactions with biological targets?
Advanced Research Question
Molecular docking and dynamics simulations are critical for studying interactions with enzymes like lipoxygenase or cytochrome P450:
- Docking: Use AutoDock Vina to model binding to antioxidant-response element (ARE) regions, leveraging the phenolic -OH for hydrogen bonding.
- QSAR: Correlate substituent effects (e.g., tert-butyl bulkiness) with activity using Gaussian-based DFT calculations.
- Metabolic Prediction: SwissADME predicts metabolic sites (e.g., thioether oxidation to sulfoxide) .
How does the thioether linkage affect pharmacokinetics?
Advanced Research Question
Compared to ester analogs (e.g., Irganox 1192), the thioether in this compound enhances metabolic stability but may reduce solubility:
- Solubility: LogP estimates (~8.4 via XLogP3) suggest high lipophilicity; use surfactants (e.g., Tween-80) in in vivo studies.
- Metabolism: In vitro liver microsome assays show slower oxidation of thioethers vs. esters, reducing clearance rates.
- Permeability: Caco-2 assays confirm moderate permeability (P ~1 × 10 cm/s) due to molecular weight (>500 Da) .
What are the challenges in crystallizing this compound?
Advanced Research Question
The bulky tert-butyl groups and flexible hexyl chain hinder crystallization. Successful strategies include:
- Solvent Choice: Slow evaporation in methanol or DMF promotes ordered packing (as seen in boron-containing analogs) .
- Temperature: Crystallize at 4°C to reduce molecular motion.
- Co-crystallization: Use halogenated solvents (e.g., chloroform) to induce weak C–H⋯X interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
